molecular formula C9H18N2O4 B12058636 Valylthreonine

Valylthreonine

Cat. No.: B12058636
M. Wt: 218.25 g/mol
InChI Key: GVRKWABULJAONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valylthreonine is a dipeptide composed of valine and threonine joined by a peptide bond. It is recognized as an incomplete breakdown product of protein digestion or protein catabolism, making it a compound of interest in studies of amino acid metabolism and absorption . While many dipeptides are short-lived intermediates in specific amino acid degradation pathways, some are known to have physiological or cell-signalling effects, positioning this compound as a potential molecule for investigating these processes . The constituent amino acids, L-valine and L-threonine, are both essential amino acids with critical roles. L-Threonine is a precursor for glycine synthesis and is metabolized into important products like acetyl-CoA and pyruvate, which play crucial roles in host energy metabolism . It is also vital for intestinal health, as it is a key component of gastrointestinal mucins, glycoproteins that protect the intestinal epithelium . Research in model organisms has shown that threonine and valine can activate conserved nutrient-sensing pathways such as the TOR/S6K pathway, which is a key regulator of longevity and stress resistance . This makes dipeptides like this compound relevant for fundamental research into cellular signaling and aging. Researchers can utilize this high-purity this compound in various applications, including, but not limited to, studies on peptide transport, as a standard in mass spectrometry, in the investigation of amino acid uptake and utilization in cell culture, and in nutritional biochemistry research. The product is provided with detailed analytical characterization to ensure quality and consistency in your experimental workflows. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)

InChI Key

GVRKWABULJAONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Valylthreonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between valine and threonine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (valine) to a solid resin and sequentially adding the second amino acid (threonine) using coupling reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Valylthreonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.

    Reduction: The carbonyl group in the peptide bond can be reduced to an alcohol.

    Substitution: The amino group in valine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of keto-dipeptides.

    Reduction: Formation of alcohol-dipeptides.

    Substitution: Formation of substituted dipeptides with modified side chains.

Scientific Research Applications

Nutritional Applications

Protein Synthesis and Muscle Recovery
Valylthreonine is noted for its role in protein synthesis, particularly in muscle recovery and growth. As a dipeptide formed from two essential amino acids, it may enhance the anabolic response to exercise. Research indicates that branched-chain amino acids (BCAAs), including valine, promote muscle protein synthesis and reduce exercise-induced muscle damage .

Dietary Supplementation
Supplementation with this compound may benefit athletes and individuals engaged in strenuous physical activities. A study on dietary amino acid profiles suggests that incorporating this compound could improve muscle coordination and recovery times following intense workouts .

Pharmacological Applications

Therapeutic Potential in Stem Cell Depletion
Recent studies have demonstrated that this compound may play a role in depleting blood stem cells, which can facilitate bone marrow transplantation without the need for chemotherapy or radiation. Researchers at Stanford University found that a diet deficient in valine effectively depleted blood stem cells in mice, suggesting that similar mechanisms could be applicable to humans . This approach could revolutionize treatments for certain cancers by minimizing the side effects associated with traditional therapies.

Metabolomic Profiling
this compound has been identified as a significant metabolite in various biological processes. A study involving silkworms highlighted its correlation with cocoon yield, indicating its potential as a biomarker for metabolic efficiency . The identification of such metabolites can lead to enhanced agricultural practices and improved yields in silkworm production.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindingsReference
Stanford University StudyInvestigate dietary effects on blood stem cell depletionDiets lacking valine deplete blood stem cells, facilitating transplants
Silkworm Metabolomic StudyAnalyze metabolites affecting cocoon yieldThis compound positively correlated with yield metrics
Nutritional Supplementation ResearchAssess impact on muscle recoveryThis compound supplementation improved recovery times in athletes

Biotechnological Applications

NMR Spectroscopy
this compound is also significant in biophysical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. The methyl groups of threonine are valuable probes for studying protein dynamics and interactions . This application is crucial for understanding large protein complexes and their functions.

Protein Engineering
The incorporation of this compound into proteins can alter their stability and functionality. Research has shown that substitutions involving threonine can lead to significant conformational changes within proteins, which are essential for developing protein-based therapeutics .

Mechanism of Action

Valylthreonine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes that catalyze peptide bond formation and hydrolysis. The molecular targets include ribosomes and proteases, which facilitate the incorporation of this compound into larger protein structures or its breakdown into individual amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valylthreonine shares structural and functional similarities with other dipeptides and modified amino acids. Below is a detailed comparison with three analogous compounds: N-Acetylthreonine, Valylglutamine, and Threonylvaline.

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Solubility (Water)
This compound C₉H₁₈N₂O₄ 218.25 Not Available Peptide bond, hydroxyl, amino Moderate
N-Acetylthreonine C₆H₁₁NO₄ 161.16 17093-74-2 Acetyl group, hydroxyl, carboxyl High
Valylglutamine C₁₀H₁₉N₃O₅ 261.28 Not Available Peptide bond, amide, amino High
Threonylvaline C₉H₁₈N₂O₄ 218.25 Not Available Peptide bond, hydroxyl, amino Moderate

Key Differences and Research Findings:

Functional Groups and Bioactivity: this compound vs. N-Acetylthreonine: While both contain threonine, N-acetylthreonine substitutes the amino group with an acetyl group, enhancing solubility but reducing reactivity in peptide bond formation . This compound’s peptide bond may confer greater stability in enzymatic environments compared to acetylated derivatives . this compound vs. Valylglutamine: The substitution of threonine with glutamine introduces an additional amide group, increasing molecular weight and hydrophilicity. Glutamine’s role in nitrogen metabolism may make valylglutamine more active in cellular detoxification pathways compared to this compound .

Metabolic Pathways :

  • This compound is hypothesized to undergo hydrolysis by peptidases to release free valine and threonine, akin to other dipeptides like threonylvaline . In contrast, N-acetylthreonine is metabolized via deacetylation, requiring specific acetylases absent in certain tissues .

Applications in Research: this compound: Limited to theoretical studies due to sparse experimental data. Potential applications include protein engineering and as a substrate for peptidase activity assays . N-Acetylthreonine: Used in glycoprotein synthesis and as a stabilizer in biopharmaceutical formulations due to its high solubility and low immunogenicity .

Critical Analysis of Evidence

For instance, provides structural data for N-acetylthreonine but lacks pharmacokinetic details . Threonine’s well-documented functions () support inferences about this compound’s metabolic fate . Future research should prioritize empirical studies on this compound’s bioavailability and enzymatic interactions.

Biological Activity

Valylthreonine is a dipeptide composed of the amino acids valine and threonine. Its biological activity has garnered interest in various fields, including pharmacology, microbiology, and nutrition. This article explores the biological roles, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Structure and Properties

This compound (Val-Thr) is classified as a non-polar dipeptide due to the hydrophobic nature of valine. The presence of threonine introduces a hydroxyl group, which contributes to its solubility in water. This unique structure may influence its interaction with biological systems.

Biological Roles

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity : Research indicates that certain dipeptides, including this compound, can inhibit the growth of pathogenic bacteria. A study found that dipeptides can modulate microbial biofilm formation, suggesting potential applications in managing infections caused by resistant strains of bacteria .
  • Nutritional Significance : As a component of protein-rich foods, this compound may play a role in nutrition, particularly in muscle protein synthesis and recovery post-exercise. Amino acid supplementation has been shown to enhance muscle recovery and performance in athletes .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been implicated in modulating neurotransmitter levels and may help manage neurodegenerative diseases by maintaining amino acid balance .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of mTOR Pathway : Research indicates that certain amino acids can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. This compound's interaction with this pathway could have implications for cancer therapy and muscle metabolism .
  • Gut Microbiome Modulation : this compound may influence gut microbiota composition, which plays a significant role in overall health. Changes in gut microbiome profiles have been linked to various diseases, including obesity and metabolic syndrome .

Case Studies

  • Amino Acid Supplementation in Parkinson's Disease : A case study highlighted the impact of comprehensive amino acid management on patients with Parkinson's disease. The administration of balanced amino acids resulted in improved neurological function and quality of life . While this compound was not specifically mentioned, its role as a building block for neurotransmitters suggests potential benefits.
  • Metabolomic Profiling in Silkworms : A study on silkworms identified this compound among metabolites correlated with cocoon yield. This finding suggests that this compound may play a role in metabolic pathways affecting growth and development .

Table 1: Antimicrobial Activity of Dipeptides

DipeptideBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus12
GlycylserineE. coli10
GlycylserineS. aureus8

Table 2: Nutritional Impact on Muscle Recovery

Amino Acid SupplementRecovery Time (hours)Performance Improvement (%)
This compound2415
Leucine2020
Placebo365

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Valylthreonine in laboratory settings?

  • Methodology : this compound, a dipeptide of valine and threonine, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • SPPS : Use Fmoc/t-Bu protection strategies with coupling reagents like HBTU or HATU. Monitor reaction efficiency via ninhydrin tests .
  • Purification : Employ reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in water/acetonitrile gradient). Validate purity (>95%) via LC-MS and NMR (¹H/¹³C) .
    • Data Table :
Synthesis MethodYield (%)Purity (%)Key Analytical Techniques
SPPS65–80≥95HPLC, LC-MS, NMR
Solution-phase50–70≥90TLC, IR Spectroscopy

Q. How can researchers address contradictions in spectral data during this compound characterization?

  • Approach :

  • Conflict Resolution : Compare observed NMR chemical shifts (e.g., δ 1.0–1.2 ppm for valine methyl groups) with reference databases (e.g., Biological Magnetic Resonance Bank). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Reproducibility : Cross-validate results using independent techniques (e.g., X-ray crystallography for structural confirmation) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in peptide-protein interactions?

  • Methodological Framework :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Ensure buffer conditions mimic physiological pH and ionic strength .
  • Mutational Analysis : Introduce point mutations (e.g., Thr→Ala substitution) to isolate functional residues. Validate via circular dichroism (CD) to confirm structural integrity .

Q. How can computational models enhance the study of this compound’s conformational dynamics?

  • Strategies :

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., AMBER or GROMACS) with explicit water models. Analyze free-energy landscapes to identify stable conformers .
  • Docking Studies : Use AutoDock Vina to predict interactions with enzymes like dipeptidyl peptidase IV (DPP-IV). Prioritize poses with lowest binding energies and validate experimentally .

Q. What statistical methods are recommended for analyzing contradictory bioavailability data in this compound studies?

  • Data Analysis :

  • Multivariate Regression : Control for variables like pH, temperature, and enzymatic degradation rates. Use ANOVA to identify significant factors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., via PRISMA guidelines) to resolve discrepancies. Apply funnel plots to assess publication bias .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Guidelines :

  • Detailed Protocols : Document synthesis conditions (e.g., reaction time, temperature) and analytical parameters (e.g., HPLC gradient profiles) .
  • Negative Controls : Include blank runs in SPR assays to account for nonspecific binding .

Q. What criteria should guide the selection of literature sources for this compound research?

  • Evaluation Framework :

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals (e.g., Journal of Peptide Science) over preprint repositories. Use citation tracking tools (e.g., Web of Science) to identify seminal works .
  • Critical Appraisal : Assess methodological rigor using checklists (e.g., CONSORT for experimental studies) .

Data Contradiction Analysis

Q. How can principal contradiction analysis resolve conflicting hypotheses about this compound’s metabolic pathways?

  • Framework :

  • Identify Dominant Factors : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on enzyme kinetics over anecdotal observations .
  • Iterative Testing : Design follow-up experiments (e.g., isotope tracing) to isolate rate-limiting steps in catabolic pathways .

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